molecular formula C14H9F3INO3 B2963586 5-Iodo-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid CAS No. 937604-36-9

5-Iodo-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid

Cat. No. B2963586
CAS RN: 937604-36-9
M. Wt: 423.13
InChI Key: ZGXXTAMVMJKHER-UHFFFAOYSA-N
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Description

5-Iodo-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid is a chemical compound with the molecular formula C14H9F3INO3 and a molecular weight of 423.13 . It is a solid substance with a melting point between 202 - 205°C . The compound is used for proteomics research applications .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H9F3INO3/c15-14(16,17)9-3-1-8(2-4-9)6-19-7-10(18)5-11(12(19)20)13(21)22/h1-5,7H,6H2,(H,21,22) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point between 202 - 205°C . It has a molecular weight of 423.13 and a molecular formula of C14H9F3INO3 .

Scientific Research Applications

Synthesis and Chemical Reactivity

A study explored the synthesis and anti-inflammatory and analgesic activity of related compounds, demonstrating the potential of this chemical in medicinal chemistry through extensive quantitative structure-activity relationship (QSAR) studies. These findings suggest its applicability in designing compounds with specific biological activities (Muchowski et al., 1985).

Catalytic Applications

Research on catalytic oxidation highlighted the use of related iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to various carbonyl compounds, demonstrating the compound's utility in organic synthesis processes (Uyanik et al., 2009).

Structural Studies

A study revealed the crystal structure of a related compound , showing a water-bridged hydrogen-bonding network. This research underscores the importance of such compounds in understanding molecular interactions and designing new materials (Ye & Tanski, 2020).

Coordination Polymers

Investigations into lanthanide-based coordination polymers assembled from derivatives demonstrated the synthesis, crystal structures, and photophysical properties of these materials, suggesting the chemical's role in developing advanced functional materials (Sivakumar et al., 2011).

Organic Synthesis

Research on the synthesis of novel tricyclic pyrimido[4,5-b][1,4]benzothiazepines via Bischler-Napieralski-type reactions indicates the utility of related compounds in generating heterocyclic compounds of interest in drug discovery, showcasing its significance in organic synthesis pathways (Fu et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

properties

IUPAC Name

5-iodo-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3INO3/c15-14(16,17)9-3-1-8(2-4-9)6-19-7-10(18)5-11(12(19)20)13(21)22/h1-5,7H,6H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXXTAMVMJKHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=C(C2=O)C(=O)O)I)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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